7-(2-fluorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative with structural modifications at the 7- and 8-positions. At the 7-position, it features a 2-fluorobenzyl group, while the 8-position is substituted with a [4-(2-fluorophenyl)piperazin-1-yl]methyl moiety. The 1- and 3-positions are methylated. This structure combines fluorinated aromatic groups with a piperazine linker, a design strategy often employed to enhance metabolic stability and receptor-binding affinity in medicinal chemistry .
Properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F2N6O2/c1-29-23-22(24(34)30(2)25(29)35)33(15-17-7-3-4-8-18(17)26)21(28-23)16-31-11-13-32(14-12-31)20-10-6-5-9-19(20)27/h3-10H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUQIJCCYKAYNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-fluorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a member of the purine derivatives class and has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H26F2N6O2, with a molecular weight of 480.52 g/mol. Its unique structure includes a 2-fluorobenzyl group , a 4-(2-fluorophenyl)piperazine moiety , and a dimethyl purine core . The presence of fluorine atoms is notable as they can enhance lipophilicity and influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to act as an inhibitor for several enzymes. For instance, derivatives containing the piperazine fragment have demonstrated competitive inhibition against Agaricus bisporus tyrosinase (AbTYR), with some compounds exhibiting IC50 values as low as 0.18 μM .
- Antimelanogenic Effects : In vitro studies have indicated that certain derivatives exert antimelanogenic effects on B16F10 melanoma cells without cytotoxicity, suggesting potential applications in skin-related therapies .
- Pharmacological Potential : The compound's diverse structural features allow it to interact with multiple biological pathways, making it a candidate for further pharmacological exploration in areas such as oncology and dermatology.
The mechanism of action for this compound typically involves:
- Binding to Enzymes : The compound binds to specific enzymes or receptors, modulating their activity. For example, docking studies have suggested that it interacts with the catalytic site of tyrosinase, impacting melanin production pathways .
- Influencing Biochemical Pathways : By inhibiting key enzymes involved in metabolic pathways, the compound can alter cellular processes related to pigmentation and potentially other physiological functions.
Comparative Analysis of Related Compounds
To understand the unique aspects of this compound better, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 7-(4-fluorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | Hydroxyethyl piperazine | May exhibit different solubility and biological activity |
| 7-(2-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | Chlorobenzyl group | Potentially different pharmacokinetic properties |
| 7-(4-fluorobenzyl)-8-{[4-(5-methylpyridin-2-yl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | Pyridine moiety | May target different biological pathways |
Case Studies
Recent studies have focused on the synthesis and evaluation of various derivatives based on the piperazine structure. These studies include:
- Synthesis and Evaluation : A study reported the synthesis of several Mannich bases containing piperazines and evaluated their bioactivities against various targets. Some derivatives showed promising results in inhibiting tyrosinase activity with low micromolar IC50 values .
- Kinetic Studies : Kinetic analyses using Lineweaver-Burk plots indicated that selected compounds from this series acted as competitive inhibitors of diphenolase activity in tyrosinase assays. This highlights their potential utility in therapeutic applications targeting melanogenesis .
Comparison with Similar Compounds
Structural Analogues of Purine-2,6-dione Derivatives
The following table summarizes key structural analogues and their properties:
Key Observations :
- Piperazine Modifications: The [4-(2-fluorophenyl)piperazinyl]methyl group introduces both fluorination and aromaticity to the piperazine ring, which may enhance binding to serotonin or adenosine receptors compared to non-fluorinated or alkyl-substituted piperazines .
Physicochemical and Pharmacological Properties
- Solubility : Compounds with polar groups (e.g., 2-hydroxyethylpiperazine in ) exhibit improved aqueous solubility, whereas the target compound’s fluorinated aromatic groups may reduce solubility but enhance membrane permeability.
- Electrochemical Behavior: Purine derivatives, including theophylline analogues, show pH-dependent oxidation peaks on carbon electrodes (e.g., peak currents at pH 6–9) .
- Receptor Binding: Piperazine-containing purines often target adenosine A2A or serotonin receptors. Fluorination at specific positions (e.g., 2-F vs. 4-F) may fine-tune selectivity, as seen in related quinoline-piperazine hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
